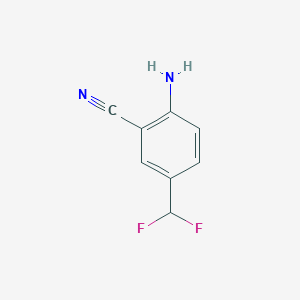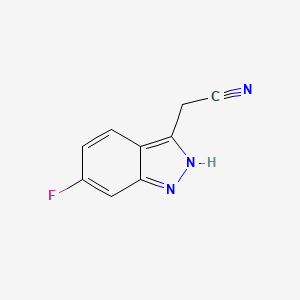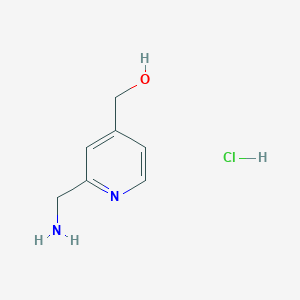
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is a chemical compound with the molecular formula C7H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride typically involves the reaction of 2-(Aminomethyl)pyridine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Room temperature
Solvent: Methanol or ethanol
Catalyst: Acidic catalyst like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To maintain consistent reaction conditions
Purification steps: Such as crystallization or distillation to achieve high purity
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones
Reduction: Formation of amines or alcohols
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide
Reduction: Reagents like lithium aluminum hydride or sodium borohydride
Substitution: Reagents like alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Pyridine aldehydes or ketones
Reduction: Pyridine amines or alcohols
Substitution: Various substituted pyridine derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and as a ligand in coordination chemistry.
Biology
In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules. It is also used in the development of new pharmaceuticals.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of drugs targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of (2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include:
Enzyme inhibition: Binding to the active site of enzymes, preventing substrate binding
Signal transduction: Modulating signaling pathways by interacting with receptors or other signaling molecules
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(Aminomethyl)pyridin-2-yl)methanolhydrochloride
- (2-(Aminomethyl)pyridin-3-yl)methanolhydrochloride
- (2-(Aminomethyl)pyridin-5-yl)methanolhydrochloride
Uniqueness
(2-(Aminomethyl)pyridin-4-yl)methanolhydrochloride is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and interaction with biological targets. This makes it a valuable compound for the development of new drugs and the study of biochemical pathways.
Propriétés
Formule moléculaire |
C7H11ClN2O |
|---|---|
Poids moléculaire |
174.63 g/mol |
Nom IUPAC |
[2-(aminomethyl)pyridin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-7-3-6(5-10)1-2-9-7;/h1-3,10H,4-5,8H2;1H |
Clé InChI |
JBQBLPJUGOSACQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=C1CO)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


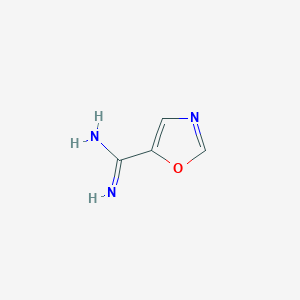
![(3R)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13028666.png)
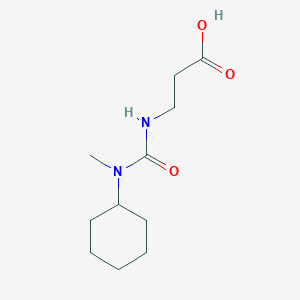
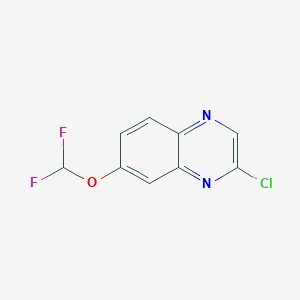
![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
![2-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028679.png)
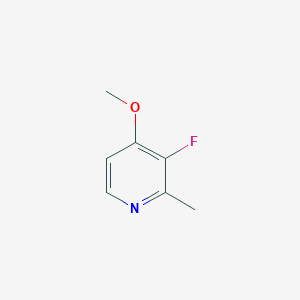
![2-O-tert-butyl 3-O-methyl 2,5-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13028698.png)
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)
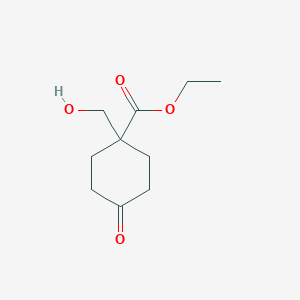
![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)

